Product packaging for Ethyl pyridin-4-ylcarbamate(Cat. No.:CAS No. 54287-92-2)

Ethyl pyridin-4-ylcarbamate

Cat. No.: B1584638
CAS No.: 54287-92-2
M. Wt: 166.18 g/mol
InChI Key: RPJQHJLOMYJUHA-UHFFFAOYSA-N
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Description

Ethyl pyridin-4-ylcarbamate (CAS 54287-92-2) is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. This white solid has a melting point of 130-131 °C and is characterized by a density of 1.2±0.1 g/cm³ and a boiling point of 228.5±13.0 °C at 760 mmHg . This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals . Its structure allows for easy modification, making it a versatile intermediate in medicinal chemistry research for the preparation of heterocyclic compounds and potential nicotinic receptor ligands . For handling and safety, please note the GHS warning signal and hazard statement H302, which indicates that it is harmful if swallowed . It is recommended to store this product at room temperature and under an inert atmosphere . Available purities for this product typically range from 97% to 98% min. . This product is intended for research use only and is not approved for use in humans, animals, or as a pesticide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B1584638 Ethyl pyridin-4-ylcarbamate CAS No. 54287-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-pyridin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJQHJLOMYJUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354209
Record name ethyl 4-pyridinylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54287-92-2
Record name ethyl 4-pyridinylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54287-92-2
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Synthetic Methodologies for Ethyl Pyridin 4 Ylcarbamate and Analogs

Classical Synthetic Routes

Classical methods for synthesizing Ethyl pyridin-4-ylcarbamate and its analogs are foundational in organic chemistry, relying on robust and well-understood reaction mechanisms.

One of the most direct and widely used methods for synthesizing this compound is the acylation of 4-Aminopyridine (B3432731) with Ethyl Chloroformate. researchgate.netrsc.org This nucleophilic substitution reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The reaction proceeds effectively to yield the target carbamate (B1207046). researchgate.net

A common procedure involves dissolving 4-Aminopyridine in a suitable solvent, such as dichloromethane (B109758) (DCM), and adding a base, like Triethylamine or N,N-diisopropylethylamine. researchgate.netrsc.org The mixture is often cooled before the dropwise addition of Ethyl Chloroformate. researchgate.net The reaction can be stirred at room temperature to completion, with one large-scale synthesis reporting a yield of 89%. researchgate.net

Table 1: Synthesis of this compound via Acylation

Starting Material Reagent Base Solvent Conditions Yield Reference
4-Aminopyridine Ethyl Chloroformate Triethylamine Dichloromethane (DCM) -8 °C to RT, 2h 89% researchgate.net
4-Aminopyridine Ethyl Chloroformate N,N-diisopropylethylamine Dichloromethane (DCM) 0 °C to RT, overnight Not specified rsc.org

An alternative to using acylating agents like ethyl chloroformate is the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.org This method is noted for its mild reaction conditions and for avoiding the N-alkylation of the amine starting material. organic-chemistry.org The process involves saturating a reaction mixture containing the amine (in this case, 4-Aminopyridine), a base such as Cesium carbonate (Cs2CO3), and an additive like Tetrabutylammonium iodide (TBAI) with CO2 gas. organic-chemistry.org An alkyl halide, such as ethyl iodide or ethyl bromide, is then added to form the corresponding ethyl carbamate. This approach is considered efficient and can prevent racemization in chiral substrates. organic-chemistry.org

Table 2: Three-Component Carbamate Synthesis

Amine CO2 Source Halide Base / Additive Solvent Conditions Yield Reference
General Amines CO2 (gas) Alkyl Halides Cs2CO3 / TBAI N,N-dimethylformamide (DMF) Room Temperature High organic-chemistry.org

Note: This is a general method applicable to 4-Aminopyridine.

Carbamates of pyridine (B92270) can be synthesized from various pyridine precursors. One notable method involves the reaction of substituted pyridyl ureas with alcohols, which proceeds through the in-situ formation of a hetaryl isocyanate intermediate. rsc.orgresearchgate.net This catalyst-free method is environmentally friendly and suitable for a wide range of primary, secondary, and even tertiary alcohols, producing good to high yields (48–94%). rsc.org For example, heating N,N-dialkyl-N′-(pyridin-2-yl)ureas in an alcohol solution can produce the corresponding carbamate. researchgate.net Similarly, p-pyridinyl oxime carbamates can be prepared by reacting the corresponding pyridine oximes with isocyanates, with yields improving significantly under reflux conditions. nih.govbeilstein-journals.org

The synthesis of carbamates frequently relies on base-catalyzed mechanisms. The acylation of 4-Aminopyridine with Ethyl Chloroformate is a prime example of a base-catalyzed addition-elimination reaction, where a base like Triethylamine is crucial for scavenging the HCl formed. researchgate.net Another approach is the base-catalyzed Lossen rearrangement, which can be used to produce carbamates from hydroxamic acids. google.com This process involves the formation of an isocyanate intermediate which is then trapped by an alcohol. google.com Research has also explored base-mediated intramolecular decarboxylative reactions of alkanoyloxycarbamates to form alkylamines, showcasing the versatility of base catalysis in carbamate-related chemistry. acs.org

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bdu.ac.innih.gov In carbamate synthesis, this often involves replacing toxic reagents like phosgene (B1210022) with more benign alternatives such as carbon dioxide. researchgate.netresearchgate.net

The three-component reaction of amines, CO2, and alkyl halides is a key green strategy. organic-chemistry.org Additionally, catalyst-free methods, such as the synthesis from hetaryl ureas and alcohols, are considered environmentally friendly as they avoid metal catalysts. rsc.org The use of solid, reusable catalysts, such as modified mesoporous silica (B1680970), for the reaction between an amine, an organic halide, and CO2 further enhances the green credentials of the synthesis by allowing for catalyst recycling and often eliminating the need for a solvent. rsc.org These approaches align with the principles of atom economy and waste minimization. bdu.ac.in

Table 3: Green Synthesis Approaches for Carbamates

Method Reagents Catalyst/Conditions Key Advantage Reference
Three-Component Coupling Amine, CO2, Alkyl Halide Cs2CO3, TBAI Avoids toxic phosgene derivatives organic-chemistry.org
Alcoholysis of Hetaryl Ureas N-Hetaryl Urea (B33335), Alcohol Catalyst-free, heat Environmentally friendly, no metal catalyst rsc.org
Solid-Catalyst Method Amine, Organic Halide, CO2 Modified mesoporous silica Reusable catalyst, often solvent-free rsc.org

Advanced Synthetic Strategies

Modern organic synthesis has introduced more sophisticated strategies for creating complex molecules like this compound analogs. These methods often provide higher selectivity, efficiency, and access to novel structures.

Chemoenzymatic synthesis represents a powerful advanced strategy. For instance, optically active 4-(N,N-dimethylamino)pyridine carbamate derivatives have been synthesized with high yields (80-89%) using a chemoenzymatic route that employs lipases for creating chiral precursors, which are then converted into carbamates through classical chemical reactions. arkat-usa.orgresearchgate.net This approach is valuable for producing enantiomerically pure compounds under mild conditions. arkat-usa.org

Transition metal-catalyzed reactions offer another advanced route. Rhodium-catalyzed asymmetric carbometalation has been used to synthesize 3-substituted tetrahydropyridines from dihydropyridines protected with a carbamate group. nih.gov This method provides access to enantioenriched piperidine (B6355638) structures, which are important in medicinal chemistry. nih.gov Furthermore, directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings, where an O-carbamate group can act as an effective directed metalation group to achieve regioselective substitution on a pyridine ring. acs.org

Finally, novel multi-component reactions are being developed. A four-component coupling of carbon dioxide, amines, cyclic ethers, and 3-triflyloxybenzynes has been shown to produce functionalized carbamates in a single step under mild, metal-free conditions. rsc.org Such advanced strategies expand the toolkit available for synthesizing complex carbamate derivatives with high precision and efficiency.

Compound Index

Metal-Catalyzed Cross-Coupling Reactions for Pyridine-Carbamate Linkages

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, including those found in pyridine-carbamate structures. researchgate.netacs.org The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used for this purpose. purdue.eduresearchgate.netrsc.org This reaction typically involves the coupling of an aryl or heteroaryl halide (or pseudohalide) with an amine, amide, or carbamate in the presence of a palladium catalyst and a suitable ligand. rsc.orgunistra.fr

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. rsc.orgwuxiapptec.com This is followed by the coordination of the carbamate and subsequent reductive elimination to form the desired N-aryl carbamate and regenerate the Pd(0) catalyst. rsc.org The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos and t-BuXPhos often being employed. purdue.eduunistra.fr The reaction conditions, including the choice of base, solvent, and temperature, are also crucial for achieving high yields. wuxiapptec.com

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for the synthesis of N-aryl carbamates. researchgate.netnih.gov These reactions can offer advantages in terms of cost and reactivity. For instance, nickel catalysts have been successfully used in the Suzuki-Miyaura cross-coupling of aryl carbamates with organoboron species. nih.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Pyridine-Carbamate Synthesis
Catalyst SystemReactantsReaction TypeKey FeaturesReference
Pd(OAc)2 / XPhosAryl Halide, CarbamateBuchwald-Hartwig AminationEffective for a broad range of substrates. researchgate.net
[(cinnamyl)PdCl]2 / t-BuXPhosAryl Bromide/Chloride, CarbamateBuchwald-Hartwig Amination in Water"Green" catalytic system using an aqueous micellar medium. unistra.fr
NiCl2(PCy3)2Aryl Carbamate, Organoboron SpeciesSuzuki-Miyaura CouplingUtilizes an inexpensive and bench-stable nickel catalyst. nih.gov

One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. rsc.org Several one-pot methodologies have been developed for the synthesis of substituted pyridines and related heterocyclic systems. nih.govsemanticscholar.org

For instance, a facile one-pot synthesis of substituted pyridines has been achieved through a multicomponent reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide. nih.gov While not directly producing this compound, this strategy highlights the potential of MCRs to rapidly assemble complex pyridine cores that could be further functionalized.

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are also powerful tools for generating molecular diversity. researchgate.netresearchgate.netmdpi.comnih.gov The Ugi four-component reaction (U-4CR), for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. mdpi.com By carefully selecting the starting materials, this reaction can be adapted to synthesize complex molecules containing a pyridine-carbamate-like substructure.

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound is of significant interest, as the biological activity of many compounds is dependent on their stereochemistry. google.com Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. uzh.ch

One approach to stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. Another strategy is to use chiral catalysts, which can induce enantioselectivity in a reaction.

For the synthesis of chiral piperidine analogs, which share a similar heterocyclic core, modular and stereoselective approaches have been developed. nih.gov For example, a gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of substituted piperidines. nih.gov The stereochemistry can be controlled by using a chiral starting material, such as a chiral sulfinyl imine, to prepare the homopropargylic amine precursor with high enantiomeric excess. nih.gov

Purification and Isolation Techniques in Synthesis

Following the synthesis of this compound and its analogs, effective purification and isolation techniques are essential to obtain the compound in high purity. The choice of method depends on the physical and chemical properties of the target compound and any impurities present.

Crystallization Methods

Crystallization is a powerful technique for purifying solid compounds. unifr.ch The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

The choice of solvent is critical for successful crystallization. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Sometimes, a mixture of two or more solvents is used to achieve the desired solubility characteristics. unifr.ch For this compound, which is a solid, recrystallization from a suitable solvent system can be an effective purification method. researchgate.net Techniques such as slow evaporation, vapor diffusion, and anti-solvent addition can also be employed to induce crystallization. unifr.ch

Chromatographic Separations (Column, HPLC)

Chromatography is a widely used technique for separating mixtures of compounds. In the context of purifying this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are valuable methods. acs.orgsielc.com

Column chromatography involves packing a column with a stationary phase, such as silica gel, and then passing a solution of the crude product through the column using a mobile phase (eluent). doi.org The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. By collecting fractions of the eluent, the desired compound can be isolated. Gradient elution, where the composition of the mobile phase is changed over time, can be used to improve the separation of complex mixtures.

HPLC is a more advanced form of liquid chromatography that uses high pressure to force the mobile phase through a column with smaller particle sizes, resulting in higher resolution and faster separation times. sielc.comsigmaaldrich.com Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly used for the analysis and purification of organic compounds like this compound and its analogs. sielc.comsielc.com

Distillation and Extraction Procedures

Distillation is a purification technique used for liquid compounds based on differences in their boiling points. ulisboa.pt While this compound is a solid, distillation can be relevant for purifying liquid starting materials or removing volatile impurities. ulisboa.pt Extractive distillation is a specialized technique used to separate components with close boiling points or azeotropes, which can be relevant in the purification of pyridine-containing compounds. google.com

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. rsc.org This method is often used during the work-up of a reaction to separate the desired product from inorganic salts and other water-soluble impurities. The choice of organic solvent is important and depends on the solubility of the target compound.

Structure Activity Relationship Sar Studies of Ethyl Pyridin 4 Ylcarbamate Derivatives

Modifications of the Ethyl Moiety

The ethyl group of ethyl pyridin-4-ylcarbamate offers a key site for structural modification. Alterations to this part of the molecule can significantly impact its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects biological activity.

Impact of Alkyl Chain Length and Branching on Biological Activity

The length and branching of the alkyl chain on the carbamate (B1207046) can influence the biological activity of pyridin-4-ylcarbamate derivatives. Studies on related compound series, such as quaternary pyridinium (B92312) salts, have shown that cytotoxicity can increase with the length of the alkyl chain. nih.gov In one study, a series of chalcone-based quaternary pyridinium salts with varying alkyl chain lengths (from 6 to 18 carbons) were synthesized and evaluated for their antimicrobial activity. The results indicated that the optimal antimicrobial activity was observed for derivatives with alkyl chains ranging from 10 to 14 carbon units. nih.gov

Similarly, research on imidazolium-based ionic liquids has demonstrated that elongating the alkyl chain can affect the compound's surface and biological properties. mdpi.com For certain pyridinium salts, a dose-dependent hemolytic activity was observed, which increased with the elongation of the alkyl tail from C10 to C14. nih.gov While these studies are not on this compound directly, they provide strong evidence that modifying the alkyl chain length is a critical factor in determining the biological activity profile of related heterocyclic compounds.

Table 1: Effect of Alkyl Chain Length on Biological Activity of Quaternary Pyridinium Salts This table is illustrative of the general principle, based on data from related compound classes.

Compound Alkyl Chain Length Antimicrobial Activity (MIC, µM) vs. S. aureus
Derivative 1 C6 >50
Derivative 2 C8 25
Derivative 3 C10 1.56
Derivative 4 C12 1.56
Derivative 5 C14 3.125
Derivative 6 C16 12.5
Derivative 7 C18 25

Source: Adapted from research on chalcone-based quaternary pyridinium salts. nih.gov

Substitution with Functionalized Alkyl Groups

Introducing functional groups into the alkyl moiety provides another avenue for modifying biological activity. For instance, in a series of pyrazol-4-yl-pyridine derivatives, the N-alkylation of a lactam with a fluoroethyl or fluoropropyl chain was shown to slightly improve potency. nih.gov The introduction of functional groups can alter polarity, metabolic stability, and the potential for new interactions with biological targets.

In the context of neuroprotective agents, the synthesis of 2-amino-1,4-naphthoquinones, which can be considered distant analogs, involved reacting 2-bromo-1,4-naphthoquinone with various amines, including those with functionalized alkyl groups like 4-picolylamine. researchgate.net Research on imidazo[1,2-a]pyridines linked to a carbamate moiety has also been conducted, demonstrating the potential for complex functionalized groups to be attached to the core structure. researchgate.netnih.gov For example, the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamines involved the reaction with a variety of alkyl halides to introduce different side chains. nih.gov

Substitutions on the Pyridine (B92270) Ring

The pyridine ring is a primary site for modification to explore SAR. The electronic properties and steric profile of substituents on the pyridine ring can dramatically alter a molecule's interaction with its biological target.

Influence of Halogenation (e.g., Chloro, Fluoro)

Halogenation is a common strategy in medicinal chemistry to modulate the properties of a lead compound. In a study of pyrrolo[3,4-c]pyridine derivatives, a 7-fluoro substitution was found to have a significant positive effect on the biological activity. nih.gov The introduction of chlorine atoms, as seen in tert-butyl (4,6-dichloropyridin-2-yl)carbamate, deactivates the pyridine ring towards electrophilic substitution but makes it more susceptible to nucleophilic aromatic substitution. This can be advantageous for synthetic purposes and can also influence biological interactions.

In a series of aromatic carbamates investigated for neuroprotective activity, fluorine substitution on a benzylamine (B48309) moiety attached to a pyridine carbamate core was explored. nih.gov The 2-trifluoromethyl derivative retained activity, while the 3- and 4-trifluoromethyl derivatives showed decreased activity at higher concentrations but were potent at lower concentrations. nih.gov This highlights the nuanced effects of both the halogen type and its position.

Table 2: Effect of Halogen Substitution on Biological Activity This table is a composite illustration based on findings from various pyridine derivatives.

Parent Compound Substitution Biological Effect Reference
Pyrrolo[3,4-c]pyridine 7-Fluoro Significant increase in activity nih.gov
Pyridin-3-yl carbamate 4-Trifluoromethyl on benzylamine Potent at low concentrations nih.gov

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the pyridine ring plays a crucial role in determining biological activity. Electron-donating groups (EDGs) increase the electron density of the ring, while electron-withdrawing groups (EWGs) decrease it. This can affect the pKa of the pyridine nitrogen and its ability to form hydrogen bonds or coordinate to metal ions in enzymes.

Studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives showed that electron-withdrawing substituents like -NO2 or -CN on the phenyl ring led to a noticeable increase in binding energy to the target protein compared to electron-donating groups like -CH3. mdpi.com In another study on ketone-isobenzofuranone hybrids, compounds with strong electron-donating groups (e.g., -OH, -OMe) had low herbicidal activity, whereas those with weak electron-donating groups (e.g., -Me) or electron-withdrawing groups (e.g., -F, -Cl, -Br, -NO2) showed promising activity. nih.gov A review of pyridine derivatives with antiproliferative activity concluded that the presence of groups like -OMe, -OH, -C=O, and -NH2 generally enhanced activity, while halogen atoms and bulky groups tended to decrease it. nih.gov

Positional Isomerism of Substituents

The position of a substituent on the pyridine ring can be as important as its chemical nature. Different positional isomers can exhibit vastly different biological activities due to changes in the molecule's shape and the orientation of its functional groups relative to the target's binding site.

In a study of N-arylpiperazine derivatives, 3-alkoxy derivatives were found to be more active against M. kansasii than their 2- or 4-alkoxy positional isomers. mdpi.com Research on 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents found that para substitution on the phenyl ring with electron-donating groups enhanced activity, while ortho substitution with similar groups decreased it. aablocks.com The synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides also underscores the importance of positional functionalization for biological activity. nih.gov A study on the chemical reactivity of azido/nitro-substituted pyrazoles highlighted the profound impact of positional isomerism on the reaction pathways. rsc.org These findings collectively emphasize that the precise placement of substituents is a critical parameter in the design of bioactive pyridine derivatives.

Variations of the Carbamate Linkage

The carbamate moiety (-NH-C(=O)-O-) is a critical pharmacophoric element in many biologically active molecules, acting as a structural linchpin and participating in key hydrogen bonding interactions with target receptors. sci-hub.se Its replacement or modification is a common strategy in medicinal chemistry to modulate physicochemical properties, metabolic stability, and target affinity.

Bioisosteric replacement of the carbamate group involves substituting it with other functional groups that retain similar steric and electronic characteristics, with the goal of improving potency, selectivity, or pharmacokinetic profiles. nih.gov Common replacements for the carbamate linker include amides, ureas, and various five-membered heterocycles. nih.govnih.gov

The rationale behind these substitutions often involves enhancing metabolic stability, as carbamates can be susceptible to hydrolysis by esterases. sci-hub.se For instance, replacing the carbamate ester oxygen with a nitrogen atom to form a urea (B33335) derivative can introduce an additional hydrogen bond donor while potentially increasing metabolic stability. nih.gov The retro-amide linkage is another classic isostere. nih.gov

Heterocyclic rings like oxadiazoles (B1248032) are also effective carbamate surrogates. nih.gov For example, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles can mimic the hydrogen bond acceptor properties and spatial arrangement of the carbamate group while being more resistant to hydrolysis. nih.gov SAR studies in other chemical series have demonstrated that such replacements can successfully retain or improve biological activity. nih.gov In one study on gamma-secretase inhibitors, the replacement of a carbamate substructure with amide and heteroaryl amide isosteres led to compounds with reduced cytochrome P450 liabilities. nih.gov

The table below illustrates hypothetical SAR data for isosteric replacements of a parent this compound scaffold, based on general principles observed in medicinal chemistry.

Table 1: Illustrative SAR of Carbamate Isosteric Replacements This table is a representative example based on established medicinal chemistry principles and does not represent results from a single specific study on this compound.

Compound SeriesLinker GroupRelative PotencyKey Observations
Parent CompoundCarbamate (-NH-CO-O-)1xBaseline activity; potential for hydrolysis. sci-hub.se
Analog 1Urea (-NH-CO-NH-)~0.5x - 2xAdds H-bond donor, alters vector of H-bond acceptor, often more stable. nih.gov
Analog 2Retro-amide (-CO-NH-)VariableReverses H-bond donor/acceptor pattern. nih.gov
Analog 31,3,4-Oxadiazole~0.1x - 1.5xRemoves H-bond donor, generally improves metabolic stability. nih.gov
Analog 4Thioamide (-NH-CS-NH-)VariableAlters electronic properties and H-bonding strength. nih.gov

A more subtle modification involves the introduction of different heteroatoms within the carbamate linker itself, such as replacing the carbonyl oxygen with sulfur to form a thiocarbamate. This alteration modifies the electronic character and hydrogen-bonding capacity of the linker. The C=S bond is a weaker hydrogen bond acceptor compared to the C=O bond, which can significantly impact receptor binding affinity.

In a study on p-pyridinyl oxime carbamates, researchers found that the nature of the substituent on the carbamate group was critical for activity. nih.gov While this study did not focus on heteroatom insertion within the linker, it highlights the sensitivity of the activity to changes in the carbamate moiety, suggesting that internal heteroatom substitutions would have a significant impact. nih.gov

Conformational Analysis and SAR

The three-dimensional shape of a molecule is paramount to its ability to bind to a biological target. For this compound derivatives, the relative orientation of the pyridine ring and the ethyl group, dictated by the conformation of the carbamate linker, is a key determinant of activity.

The carbamate linker, while often drawn as a static, planar group, has specific conformational preferences that can be crucial for biological activity. sci-hub.se Delocalization of the nitrogen lone pair into the carbonyl group imparts a partial double-bond character to the C-N bond, restricting rotation and favoring planar conformations. sci-hub.se Two primary low-energy conformations, syn and anti, are typically considered, defined by the dihedral angle around the C-O bond.

The preference for a syn or anti conformation can be influenced by the nature of the substituents and the surrounding environment, such as the binding pocket of a receptor. sci-hub.se For instance, the ability of the pyridine nitrogen to act as a hydrogen bond acceptor can favor a specific rotamer that optimizes its interaction with a receptor residue. sci-hub.se Studies on other heterocyclic carbamates have shown that the carbamate functionality imposes a degree of conformational restriction that is vital for modulating interactions with target enzymes or receptors. sci-hub.se

In related systems, such as 1-(2-pyrimidinyl)piperazine derivatives, conformational analysis was used to define a pharmacophore model where the spatial arrangement of features was critical for sedative-hypnotic activity. nih.gov This underscores the principle that a molecule's active conformation, the specific shape it adopts to bind its target, is often a higher-energy state than its ground-state conformation in solution.

Identifying the bioactive conformation of a flexible molecule like this compound is a significant challenge that is often addressed using computational chemistry. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of a ligand and its potential interactions with a target receptor. acs.orgnih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. A library of this compound analogs can be docked into a homology model or crystal structure of a target protein. The resulting binding poses and their associated scores provide insight into which conformations are likely to be active and highlight key interactions, such as hydrogen bonds to the carbamate NH or pyridine nitrogen. acs.org

Molecular Dynamics (MD) Simulations: MD simulations model the atomic movements of a ligand-receptor complex over time, providing a more dynamic picture of the binding event. nih.govnih.gov An MD simulation can reveal the stability of specific binding poses found through docking and explore conformational transitions of the ligand within the binding site. nih.gov This method is particularly useful for understanding how the flexibility of both the ligand and the receptor contributes to the binding affinity and for identifying stable, low-energy bound conformations. nih.gov For example, MD simulations performed on other heterocyclic ligands have been used to validate docking poses and understand the stability of interactions with key receptor residues over time. acs.orgnih.gov

The table below summarizes computational tools used in conformational analysis.

Table 2: Computational Tools for Conformational Analysis

TechniquePrimary UseInformation GainedReference Example
Molecular DockingPredicting binding poses of a ligand in a receptor site.Binding orientation, scoring of poses, key intermolecular interactions.Used to evaluate binding modes of histamine (B1213489) H3 receptor agonists. acs.org
Molecular Dynamics (MD)Simulating the time-dependent behavior of a molecular system.Conformational stability, flexibility, solvent effects, free energy of binding.Used to explore stable ligand-receptor interactions for CXCR4 modulators. nih.gov
Pharmacophore ModelingDefining the essential 3D arrangement of features for activity.Spatial relationships of H-bond donors/acceptors, hydrophobic centers, etc.Applied to pyrimidinylpiperazine derivatives to design a model for activity. nih.gov

Computational Chemistry and Molecular Modeling of Ethyl Pyridin 4 Ylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity. These methods solve the Schrödinger equation, or a simplified form of it, for a given molecular system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. DFT calculations are widely used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netnih.gov

Furthermore, DFT is instrumental in calculating global reactivity descriptors, which help in understanding the chemical behavior of the molecule. These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Table 1: Global Reactivity Descriptors (Illustrative) Note: The following values are representative for similar pyridine (B92270) derivatives and are for illustrative purposes, as specific DFT calculations for Ethyl pyridin-4-ylcarbamate are not available in the cited literature.

DescriptorFormulaSignificance
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ)- (I + A) / 2Relates to the escaping tendency of electrons.
Electrophilicity Index (ω)μ² / 2ηQuantifies the ability of a molecule to accept electrons.
Softness (S)1 / ηReciprocal of hardness, indicates high reactivity.

I = Ionization Potential, A = Electron Affinity

Analysis of these descriptors provides a comprehensive picture of the molecule's electronic character and its propensity to participate in chemical reactions.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecular surface, providing a visual guide to the molecule's electrostatic properties. core.ac.uk It is calculated from the total electron density and is typically mapped onto a constant electron density surface. researchgate.netresearchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. core.ac.uk

For this compound, the MEP analysis would be expected to show:

Negative Potential: Concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. These sites are the most likely to act as proton acceptors or to interact with positively charged species. Studies on substituted pyridines confirm that the heterocyclic nitrogen is a primary site of negative potential, making it susceptible to protonation. nih.gov

Positive Potential: Located around the hydrogen atoms, particularly the N-H proton of the carbamate (B1207046) group, making it a potential hydrogen bond donor.

This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to the molecule's interactions with biological targets. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. schrodinger.comresearchgate.net

A small HOMO-LUMO gap implies that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability.

A large HOMO-LUMO gap suggests high stability and lower reactivity, as more energy is required to promote an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis would help identify the distribution of these key orbitals. The HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed across the carbamate moiety and the ring system. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. materialsciencejournal.org

Table 2: Frontier Molecular Orbital Properties (Illustrative) Note: The following values are representative for similar pyridine-containing structures and are for illustrative purposes.

PropertyDescription
E(HOMO)Energy of the Highest Occupied Molecular Orbital.
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE)E(LUMO) - E(HOMO); indicates chemical reactivity.

These calculations are fundamental for predicting how this compound will interact with other molecules, for instance, in a receptor's active site. libretexts.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, which is essential for understanding biological processes. youtube.com

MD simulations are extensively used to explore the binding process of a ligand to its protein target. rsc.org This technique can reveal the stability of the ligand-protein complex, the key intermolecular interactions, and the thermodynamic parameters associated with binding.

A typical MD simulation protocol for studying the binding of this compound to a protein target, based on studies of analogous compounds like N-ethyl-4-(pyridin-4-yl)benzamide, would involve several steps: nih.govpeerj.com

System Setup: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system. nih.gov

Force Field Application: A force field (e.g., CHARMM36, AMBER) is used to define the potential energy of the system, describing the interactions between all atoms. mdpi.comnih.gov

Simulation: The system undergoes energy minimization, followed by equilibration and a production run, during which the trajectory data (positions, velocities, and energies) are collected over a timescale of nanoseconds to microseconds. nih.gov

Analysis of the simulation trajectory provides critical information about the binding dynamics:

Root Mean Square Deviation (RMSD): Measures the stability of the protein and the ligand within the binding site. A stable RMSD indicates that the complex has reached equilibrium. nih.gov

Hydrogen Bonds: The formation and breakage of hydrogen bonds between the ligand and protein residues over time are monitored to identify stable interactions. nih.gov

Binding Free Energy: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy, which can be decomposed into contributions from van der Waals, electrostatic, and solvation energies. nih.govsamipubco.com

Table 3: MD Simulation Parameters for Ligand-Protein Binding (Example) Note: These parameters are based on a study of a structurally similar compound, N-ethyl-4-(pyridin-4-yl)benzamide. nih.gov

ParameterValue/Method
SoftwareGROMACS
Force FieldCHARMM36
Water ModelTIP3P
Simulation Time100 ns
EnsembleNPT (Isothermal-isobaric)
Temperature300 K
Pressure1 bar

Ligand binding is often associated with conformational changes in both the ligand and the protein target. nih.gov MD simulations are uniquely suited to capture these dynamic events, which are often missed by static modeling techniques.

Upon binding of this compound, conformational changes can be assessed by analyzing:

Ligand Conformation: The flexibility of the ethyl carbamate tail and the orientation of the pyridine ring can be tracked throughout the simulation. The Root Mean Square Fluctuation (RMSF) of ligand atoms can indicate which parts of the molecule are more flexible.

Understanding these conformational adaptations is crucial as they can lead to the formation of cryptic pockets or allosteric sites, which are of significant interest in drug design. nih.gov

Molecular Docking Studies

Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule (receptor). researchgate.net This technique is instrumental in elucidating the interaction mechanisms of compounds like this compound.

Molecular docking studies on compounds structurally similar to this compound have revealed potential binding modes with various biological targets. For instance, in studies involving N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, a close analog, Rho-associated kinase 1 (ROCK1) was identified as a potential target. nih.govresearchgate.net ROCK1 is a recognized therapeutic target for cardiovascular disease, neurological disorders, and certain types of cancer. nih.gov

Docking simulations predict that these pyridine-containing compounds can fit within the ATP-binding pocket of ROCK1. The binding is typically stabilized by a network of interactions with key amino acid residues. nih.gov The pyridine nitrogen often acts as a hydrogen bond acceptor, while the amide or carbamate linker can form hydrogen bonds with the hinge region of the kinase. The ethyl group and aromatic rings generally engage in hydrophobic interactions within the pocket. nih.govresearchgate.net

A summary of typical interactions observed in docking studies of similar compounds is presented below.

Interaction TypeInteracting Ligand MoietyPotential Interacting Residues (Example: ROCK1)
Hydrogen BondingPyridine NitrogenCatalytic Lysine (e.g., K105)
Hydrogen BondingCarbamate N-HHinge Region Residues
Hydrophobic InteractionsEthyl Group, Pyridine RingHydrophobic pockets (e.g., Val, Leu, Ile)
π-StackingPyridine RingAromatic residues (e.g., Phe, Tyr)

This interactive table summarizes potential binding interactions based on studies of analogous compounds.

A critical component of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the protein. researchgate.netnih.gov These functions calculate a score that approximates the free energy of binding, which helps in ranking different compounds or different binding poses of the same compound. researchgate.net Scoring functions can be broadly categorized into physics-based, empirical, and knowledge-based methods. researchgate.net

In studies of ROCK1 inhibitors analogous to this compound, Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) calculations were used to estimate the binding free energy. nih.gov This method provides a more detailed breakdown of the energy contributions to the binding event.

Energy ComponentContribution to Binding Affinity
Van der Waals EnergyFavorable; from non-polar interactions.
Electrostatic EnergyFavorable; from charge-charge and polar interactions.
Polar Solvation EnergyUnfavorable; energy cost of desolvating polar groups.
Non-Polar Solvation EnergyFavorable; related to the hydrophobic effect.
Total Binding Free Energy Sum of all components; a more negative value indicates stronger binding.

This interactive table breaks down the energy terms used in MMPBSA calculations to estimate binding affinity.

The accurate prediction of binding affinity by these scoring functions remains a significant challenge, but they are invaluable for prioritizing candidates in virtual screening campaigns. nih.govscilit.com

Biological Activity and Mechanistic Investigations of Ethyl Pyridin 4 Ylcarbamate

Antimicrobial and Antifungal Properties

Proposed Mechanisms of Antimicrobial Action

The pyridine (B92270) nucleus is a "privileged nucleus" among heterocyclic compounds, known for its presence in molecules with a wide range of therapeutic properties, including antimicrobial and antiviral activities. nih.gov The antimicrobial efficacy of pyridine-containing compounds can be influenced by the presence of other organic groups and their structural arrangement. nih.gov While direct studies on the antimicrobial mechanism of Ethyl pyridin-4-ylcarbamate are not extensively detailed, the actions of related pyridine compounds offer potential insights.

One proposed mechanism for similar antimicrobial compounds, specifically alkyl pyridinols, is the disruption of the bacterial membrane. mdpi.com It is hypothesized that due to their lipophilic character, these compounds integrate into the bacterial membrane, leading to its disruption and subsequent cell death. mdpi.com This mode of action appears to be specific to Gram-positive bacteria, as many of these compounds show no activity against Gram-negative pathogens like P. aeruginosa. mdpi.com The position of the nitrogen atom within the pyridine ring can alter the molecule's electronic properties and may play a significant role in its antimicrobial capabilities. mdpi.com Furthermore, the synthesis of various pyridine salts has yielded compounds with efficient inhibitory properties against a range of microorganisms, including B. subtilis and B. cereus. nih.gov

Neuroprotective Effects

Aromatic carbamates, including derivatives related to this compound, have emerged as compounds of interest for their neuroprotective activities. Research into this class of molecules has revealed multiple pathways through which they may confer protection to neuronal cells, making them relevant for the study of neurodegenerative disorders.

Autophagy is a cellular process responsible for the clearance of abnormal or misfolded proteins from neurons, and its activation is considered a protective mechanism in several models of neurodegeneration. nih.gov Mutations in genes that regulate autophagy are known to contribute to the pathogenesis of various neurodegenerative diseases. nih.gov

Studies on neuroprotective derivatives of aromatic carbamates have demonstrated their ability to induce autophagy. The induction of this pathway in PC12 cells, a common model for neuronal studies, has been measured using monodansylcadaverine (MDC) staining and flow cytometry. nih.gov This research confirms that the enhancement of autophagy is a key component of the neuroprotective activity exhibited by this class of compounds. nih.gov

Apoptosis, or programmed cell death, is a critical process in the development and progression of neurodegenerative diseases. The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is a key determinant of a cell's fate. The ratio of Bax to Bcl-2 acts as a cellular rheostat, where a high ratio makes cells susceptible to apoptosis, and a low ratio is protective. nih.govnih.gov

Neurotransmitter receptors are essential for synaptic transmission and neuronal communication. nih.gov Their modulation is a key strategy in treating neurological disorders. Receptors are present not only on postsynaptic structures like dendrites but also on presynaptic axon terminals, where they control neurotransmitter release. nih.gov

While specific studies detailing the direct interaction of this compound with neurotransmitter receptors are not prominent, the general therapeutic approach for many neurological conditions involves targeting these receptors. nih.gov For instance, in Alzheimer's disease, modulating nicotinic cholinergic receptors is a known therapeutic benefit. nih.gov Given the multifactorial nature of neurodegenerative diseases, compounds that can interact with multiple targets, potentially including neurotransmitter systems, are of significant interest. mdpi.com

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are complex, multifactorial disorders characterized by the progressive loss of neuronal structure and function. mdpi.com Traditional drug discovery focusing on a single molecular target has often failed to halt disease progression, leading to a need for more integrated strategies. mdpi.com

The neuroprotective mechanisms of aromatic carbamates, such as the enhancement of autophagy and induction of anti-apoptotic responses, position them as promising candidates for neurodegenerative disease therapeutics. nih.gov By clearing misfolded proteins and preventing premature cell death, these compounds address key pathological features of these diseases. nih.govnih.gov The development of multi-target-directed ligands (MTDLs)—single molecules designed to act on several pathological targets simultaneously—is a powerful tool in this field. mdpi.com Aromatic carbamates with multiple beneficial activities fit this profile, offering potential for increased therapeutic effectiveness and a better safety profile compared to combination therapies. mdpi.com

The table below summarizes the neuroprotective activity of selected aromatic carbamate (B1207046) derivatives, demonstrating the impact of different chemical substitutions on cell viability.

CompoundConcentration (µM)Cell Viability (%)
1 370
9e 0.1~75
9f 0.174
9g 0.177
9h 0.393
9i Not Specified136
9j Not Specified82
9k Not Specified80
9l Not Specified87
14 365
Data sourced from a study on aromatic carbamates conferring neuroprotective activity. nih.gov Note: Compound numbers (e.g., 9e, 9f) are designations from the source literature.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. nih.gov Carbamates, as a chemical class, are well-known for their ability to inhibit various enzymes, particularly cholinesterases.

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy to manage cognitive symptoms. nih.gov N-substituted carbamates have been studied for their differential selectivity toward these enzymes. For example, N-ethyl carbamates often show a moderate preference for BChE inhibition. nih.gov

While specific inhibitory data for this compound against a wide range of enzymes is not broadly available, other ethyl carbamate derivatives have been investigated as enzyme inhibitors. For example, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis in bacteria, highlighting its potential as an antibacterial agent. nih.gov This demonstrates the capacity of the ethyl carbamate structure to serve as a scaffold for developing targeted enzyme inhibitors for various therapeutic applications.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the compound "this compound" corresponding to the detailed outline provided. Searches for this specific compound in relation to enzyme targets, inhibition kinetics, Rho Kinase (ROCK), Nitric Oxide Synthase (iNOS, NOS3), or its effects on disease pathways and cellular processes did not yield any relevant studies.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" as requested under the following outline:

Interaction with Biological Pathways

Impact on Cellular Processes

While related chemical structures containing a pyridin-4-yl group have been investigated as inhibitors of enzymes like ROCK, this information is not directly applicable to "this compound" and would fall outside the scope of the requested article. The provided citations ( bldpharm.com, nih.gov, libretexts.org, sigmaaldrich.com, nih.gov) may refer to internal or proprietary research data not accessible through public databases. Without accessible data, the generation of a thorough and scientifically accurate article on this specific compound is not feasible.

Mechanisms of Action at the Molecular Level

The precise molecular interactions and downstream cellular effects of this compound are not yet fully elucidated in publicly available scientific literature. However, by examining the known mechanisms of structurally analogous compounds containing pyridine and carbamate moieties, potential areas for future investigation can be hypothesized.

There is currently no specific data available detailing the receptor binding profile or ligand-receptor interactions of this compound.

In broader terms, the carbamate group is a key structural feature in many biologically active molecules. For instance, certain carbamate derivatives have been shown to act as inhibitors of various enzymes, where the carbamate moiety can form crucial hydrogen bonds or other non-covalent interactions within the active site of a target protein.

Similarly, the pyridine ring is a common scaffold in medicinal chemistry, known to interact with a wide array of biological targets. For example, some pyridine-containing compounds have been identified as inhibitors of nitric oxide synthase. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating binding to receptor pockets.

A study on 2-aminopyridines as selective inducible nitric oxide synthase inhibitors highlighted the importance of the pyridine nitrogen in the binding mode. While these findings pertain to different molecules, they underscore the potential for the pyridine and carbamate functionalities within this compound to engage in specific molecular recognition events with biological macromolecules. Further research, such as computational docking studies and in vitro binding assays, would be necessary to identify the specific receptors for this compound and characterize the nature of these interactions.

Direct evidence of this compound modulating specific signal transduction pathways is not present in the current body of scientific literature.

However, related chemical structures have been shown to influence cellular signaling. For example, some carbamate-containing molecules have been investigated for their effects on pathways involved in cell proliferation and survival. The phosphoinositide 3-kinase (PI3K) pathway, a crucial regulator of cell growth, is a target for some compounds featuring a carbamate group. While these are distinct molecules, it is conceivable that this compound could potentially influence such pathways.

To ascertain the specific effects of this compound on signal transduction, a series of molecular and cellular biology experiments would be required. These could include reporter gene assays to assess the activity of key transcription factors, and western blot analysis to measure the phosphorylation status of critical signaling proteins after cellular treatment with the compound.

There are no available studies that have investigated or demonstrated the ability of this compound to inhibit the incorporation of pyrimidine nucleosides into DNA and RNA.

The inhibition of nucleic acid synthesis is a mechanism of action for a number of cytotoxic and antiviral agents. This is often achieved through the inhibition of key enzymes involved in nucleotide biosynthesis or by acting as a chain terminator during DNA or RNA polymerization. Some carbamate derivatives have been synthesized and evaluated for their anticancer properties, with mechanisms that can include interference with cellular division and tubulin polymerization. ualberta.ca

For this compound to inhibit pyrimidine nucleoside incorporation, it would likely need to either directly inhibit an enzyme in the pyrimidine synthesis pathway or be metabolized into a form that can interfere with DNA or RNA polymerases. Investigating this potential mechanism would involve assays to measure the incorporation of radiolabeled pyrimidine nucleosides (such as thymidine or uridine) into the DNA and RNA of cells treated with the compound.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Ethyl pyridin-4-ylcarbamate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the pyridine (B92270) ring.

The ethyl group protons typically appear as a characteristic quartet and triplet pattern due to spin-spin coupling. The methylene (-CH₂) protons are adjacent to an oxygen atom, which deshields them, causing their signal to appear at a higher chemical shift (downfield) compared to the terminal methyl (-CH₃) protons. The integration of these signals confirms the presence of two and three protons, respectively.

The protons on the pyridine ring are in an aromatic environment and thus resonate at lower fields. Due to the substitution at the 4-position, the pyridine ring protons are expected to exhibit a symmetrical AA'BB' or a set of two distinct doublet signals, reflecting their chemical equivalence and coupling to adjacent protons. The carbamate (B1207046) N-H proton often appears as a broad singlet, and its chemical shift can be solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H (α to N) 8.3 - 8.6 Doublet 5.0 - 6.0
Pyridine H (β to N) 7.4 - 7.6 Doublet 5.0 - 6.0
Carbamate N-H 7.0 - 9.0 Broad Singlet N/A
Methylene (-OCH₂CH₃) 4.1 - 4.3 Quartet ~7.1

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, providing a count of the non-equivalent carbons.

The carbonyl carbon of the carbamate group is highly deshielded due to the adjacent oxygen and nitrogen atoms and is expected to appear at the downfield end of the spectrum, typically in the 150-160 ppm range. orientjchem.org The carbons of the pyridine ring resonate in the aromatic region (110-155 ppm). The carbon atom attached to the nitrogen (C4) and the carbons adjacent to the ring nitrogen (C2, C6) are generally the most deshielded within the ring system. testbook.com The carbons of the ethyl group appear in the upfield region of the spectrum; the methylene carbon (-OCH₂) is deshielded by the attached oxygen, while the methyl carbon (-CH₃) is found at a much higher field. uoi.gr

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 153 - 156
Pyridine C4 148 - 152
Pyridine C2, C6 149 - 151
Pyridine C3, C5 110 - 115
Methylene (-OCH₂) 61 - 63

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for confirming the structural assignments made from 1D NMR data by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show cross-peaks between protons that are coupled to each other. libretexts.org This would definitively link the methylene and methyl protons of the ethyl group and would also confirm the connectivity of adjacent protons on the pyridine ring. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling the molecular fragments. For instance, an HMBC spectrum would show a correlation from the methylene protons (-OCH₂) to the carbamate carbonyl carbon (C=O), confirming the ester linkage. It would also show correlations between the pyridine protons and the carbamate carbonyl carbon, establishing the connection between the pyridine ring and the carbamate group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. The molecular formula of this compound is C₈H₁₀N₂O₂. finetechnology-ind.com HRMS can measure the mass of the molecular ion with sufficient accuracy to distinguish this formula from other possible formulas with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound or for identifying an unknown.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₁₀N₂O₂
Nominal Mass 166 g/mol

LC-MS and GC-MS for Purity Assessment and Mixture Analysis

Chromatography techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are standard methods for assessing the purity of a sample and analyzing complex mixtures.

LC-MS: This technique is well-suited for the analysis of this compound. The compound is first separated from any impurities or other components in a mixture using high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer, which serves as a highly sensitive and selective detector. lcms.cz This allows for the quantification of the target compound and the identification of impurities based on their distinct retention times and mass-to-charge ratios. nih.gov

GC-MS: For compounds that are sufficiently volatile and thermally stable, GC-MS is a powerful alternative. oiv.int The sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components are then analyzed by the mass spectrometer. chemrxiv.org This method provides high-resolution separation and is widely used for the detection and quantification of carbamates in various matrices. researchgate.net Both LC-MS and GC-MS are instrumental in quality control, ensuring the compound meets the required purity standards for research applications.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. For this compound, IR spectroscopy provides crucial information about its constituent parts, including the pyridine ring, the carbamate linkage, and the ethyl group. The spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). oregonstate.edu The functional group region is particularly useful for identifying characteristic bonds, while the fingerprint region provides a unique pattern for the molecule as a whole. oregonstate.edu

Identification of Functional Groups

The structure of this compound contains several distinct functional groups, each with characteristic absorption bands in the IR spectrum. Analysis of these bands allows for the confirmation of the compound's chemical structure.

N-H Group: The carbamate group features a secondary amine (N-H) bond. This bond typically gives rise to a single, sharp absorption peak in the region of 3300–3500 cm⁻¹. libretexts.org In heterocyclic compounds, N-H stretching vibrations are generally observed between 3000-3500 cm⁻¹. researchgate.net

C-H Bonds: The molecule contains both aromatic C-H bonds on the pyridine ring and aliphatic C-H bonds in the ethyl group. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹). vscht.czlibretexts.org Aliphatic C-H stretching from the ethyl group (CH₃ and CH₂) appears in the 2850–2960 cm⁻¹ range. libretexts.org

Carbonyl Group (C=O): The carbonyl group of the carbamate is one of the most easily identifiable features in the IR spectrum, producing a strong, sharp absorption band. This C=O stretch is expected to appear around 1700-1730 cm⁻¹, a typical range for carbamates.

Pyridine Ring (C=N and C=C): The pyridine ring exhibits characteristic stretching vibrations for its C=C and C=N bonds. These absorptions typically occur in the 1450–1660 cm⁻¹ region. researchgate.net Aromatic rings also show carbon-carbon stretching vibrations in the 1500-1600 cm⁻¹ range. vscht.cz

C-O Bonds: The carbamate structure includes C-O single bonds. The C-O stretching vibration is typically observed in the 1200-1300 cm⁻¹ region of the spectrum. oregonstate.edu

The following table summarizes the expected IR absorption bands for the primary functional groups in this compound.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
N-H (Carbamate)Stretch3300 - 3500
C-H (Pyridine)Stretch3000 - 3100
C-H (Ethyl)Stretch2850 - 2960
C=O (Carbamate)Stretch1700 - 1730
C=N / C=C (Pyridine)Ring Stretch1450 - 1660
C-O (Carbamate)Stretch1200 - 1300

Vibrational Frequency Analysis

Vibrational frequency analysis involves a more detailed assignment of each absorption band in the IR spectrum to a specific molecular motion, including stretching, bending, and rocking. mdpi.com This analysis can be supported by computational methods, such as Density Functional Theory (DFT), which calculates theoretical harmonic vibrational frequencies that can be compared to experimental data. researchgate.net For complex molecules, a complete assignment is achieved through a potential energy distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each vibrational mode. researchgate.net

For this compound, a detailed analysis would differentiate between various modes associated with its structural components.

Pyridine Ring Modes: The vibrations of the pyridine ring are complex. A complete vibrational assignment has been established for pyridine itself, which serves as a reference. researchgate.net These include in-plane and out-of-plane C-H bending, as well as various ring stretching and deformation modes. For example, aromatic C-H in-plane bending often occurs in the 1000-1250 cm⁻¹ range. vscht.cz

Carbamate Group Vibrations: The carbamate group (-NH-C(=O)-O-) has several characteristic vibrations. In addition to the primary N-H and C=O stretching modes, there are C-N stretching and N-H bending (in-plane) vibrations, often coupled, which typically appear in the 1500-1550 cm⁻¹ region.

Ethyl Group Vibrations: The ethyl group exhibits its own set of vibrations. Besides the C-H stretching modes, there are scissoring (bending) modes for the CH₂ and CH₃ groups around 1450-1470 cm⁻¹ and methyl rocking modes between 1350-1370 cm⁻¹. libretexts.org

A theoretical vibrational analysis of a related but more complex compound, Ethyl N-[1-(piperidin-1-ylmethyl)benzimidazol-2-yl]carbamate, provides insight into the expected frequencies. researchgate.net Based on this and general spectroscopic data, a more detailed table of expected vibrational frequencies for this compound can be constructed.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchCarbamate~3400
Aromatic C-H StretchPyridine Ring3000 - 3100
Asymmetric CH₃ StretchEthyl Group~2980
Asymmetric CH₂ StretchEthyl Group~2950
Symmetric CH₂ StretchEthyl Group~2870
C=O StretchCarbamate~1720
C=N / C=C Ring StretchPyridine Ring1500 - 1600
N-H In-plane BendCarbamate~1530
CH₂ ScissoringEthyl Group~1460
C-N StretchCarbamate~1400
C-O StretchCarbamate~1250

Chromatographic Techniques for Analysis

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For a chemical compound like this compound, various chromatographic techniques are employed to assess its purity, determine its concentration in solutions, and characterize any related materials.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. It is widely used in pharmaceutical and chemical research for purity assessment and quantification.

For this compound, HPLC is a documented method for analysis. bldpharm.com A typical HPLC analysis for a small organic molecule like this would involve a reversed-phase column (e.g., C18) where the stationary phase is nonpolar. A polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. A UV detector is commonly employed for detection, as the pyridine ring in the molecule is a strong chromophore. By running a sample and comparing its retention time and peak area to that of a known standard, both the purity and the precise quantity of this compound can be determined.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly improved resolution, greater sensitivity, and much faster analysis times.

UPLC is also an available analytical method for this compound. bldpharm.com This technique is particularly valuable when analyzing the compound in complex matrices or for detecting trace-level impurities that might not be resolved by standard HPLC. The enhanced resolution allows for a more accurate purity profile, which is critical in quality control and research settings.

Gel Permeation Chromatography (GPC) for Polymer Characterization (if applicable to derivatives)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. It is the primary method for characterizing the molecular weight and molecular weight distribution of polymers. lcms.cz

While GPC is not used to analyze the small molecule this compound itself, it becomes a critical tool if the compound is used as a monomer or is chemically attached to a polymer chain to create a derivative. For instance, if this compound were incorporated into a polymer backbone for a specific application, GPC would be used to analyze the resulting macromolecule. The technique can determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer derivative. This information is vital for understanding the polymer's physical properties and performance. Polymer excipients like polyvinylpyrrolidone and cellulose derivatives are commonly analyzed using GPC to ensure quality and consistency in various applications. lcms.czagilent.com

X-Ray Diffraction Studies

Crystal Structure Determination

The determination of a crystal structure through single-crystal X-ray diffraction is a standard analytical technique for the unambiguous confirmation of a compound's chemical identity and the detailed analysis of its solid-state conformation. This process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the unit cell dimensions (the fundamental repeating unit of the crystal lattice), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom within the unit cell.

For this compound, no published reports detailing these crystallographic parameters were found.

Confirmation of Molecular Geometry

In the absence of experimental X-ray diffraction data, the precise bond lengths, bond angles, and torsion angles that define the molecular geometry of this compound in the crystalline form remain unconfirmed. While computational modeling can predict these parameters, experimental verification through X-ray crystallography is the gold standard.

For related compounds, such as Benzyl N-(4-pyridyl)carbamate, crystal structure data is available. These studies reveal key geometric features and intermolecular interactions, such as hydrogen bonding, which would also be expected to play a significant role in the crystal packing of this compound. However, the substitution of the benzyl group with an ethyl group would undoubtedly lead to differences in the crystal packing and potentially in the molecular conformation. Without a dedicated crystallographic study of this compound, any discussion of its specific molecular geometry in the solid state would be speculative.

Derivatives and Analogs of Ethyl Pyridin 4 Ylcarbamate in Advanced Research

Pyridopyrazine Derivatives

Pyridopyrazine derivatives, which feature a fused pyridine (B92270) and pyrazine (B50134) ring system, have garnered significant attention in medicinal chemistry. The incorporation of a carbamate (B1207046) moiety, often reminiscent of the ethyl pyridin-4-ylcarbamate structure, can be a key feature in their design.

Research has shown that these compounds exhibit a wide range of pharmacological activities. For instance, certain pyridopyrazine derivatives have been investigated as kinase inhibitors. google.com Specifically, some have been identified as modulators of serine/threonine kinases and lipid kinases. google.com The substitution pattern on the pyridopyrazine core, including the position and nature of the carbamate group, is crucial for their biological activity. google.com

Studies have explored pyridopyrazine derivatives as potential treatments for cell proliferation diseases and as antibacterial agents. google.com For example, 6-ethylcarbamate-substituted pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized and evaluated. google.com Furthermore, some of these derivatives are being explored as highly selective histamine (B1213489) H4 receptor antagonists for conditions like atopic dermatitis. aimspress.com

The synthesis of these derivatives often involves multi-step reaction sequences. nih.govikm.org.my A common strategy involves the displacement of a chloro group on the pyridopyrazine ring with an appropriate amine, followed by further functionalization. nih.gov For example, the synthesis of certain pyridopyrazine analogs begins with the displacement of the 4-chloro group of a precursor with an amino compound, followed by the reduction of a nitro group and subsequent coupling reactions to yield the final products. nih.gov

Table 1: Notable Pyridopyrazine Derivatives and their Research Applications

Compound Name Research Application Key Findings
1-Ethyl-3-(3-pyridin-4-yl-pyrido[2,3-b]pyrazin-6-yl)-urea Kinase Inhibition Investigated for modulation of protein kinases. google.com
1-Ethyl-3-[3-(pyridin-3-yloxy)-pyrido[2,3-b]pyrazin-6-yl]-urea Kinase Inhibition Studied for its effects on serine/threonine kinases. google.com
Ethyl [(2R)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate Anticancer, Anti-inflammatory, Antimicrobial Activities This class of compounds shows a range of biological effects. ontosight.ai
Ethyl (4-((4-(diethylamino)butyl)amino)-6,7-diphenyl-7H-pyrimido[4,5-b] acs.orgiiarjournals.orgthiazin-2-yl)carbamate FtsZ Inhibition Synthesized and evaluated as a potential inhibitor of the bacterial cell division protein FtsZ. nih.gov

Imidazo[4,5-c]pyridin-6-ylcarbamates and Imidazo[4,5-b]pyridin-5-ylcarbamates

Imidazo[4,5-c]pyridines and their [4,5-b] isomers are structurally related to purines, a fact that has spurred extensive research into their biological activities. The introduction of a carbamate group at specific positions on these scaffolds has led to the discovery of compounds with potent biological effects.

A significant area of investigation for these compounds has been as antimitotic agents. acs.org The synthesis of various imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates has been undertaken to explore their potential in inhibiting cell division. acs.org These compounds are often designed as analogs of established antimitotic agents, with the imidazopyridine core serving as a bioisosteric replacement for other heterocyclic systems.

The synthesis of these carbamates typically involves the construction of the imidazopyridine ring system followed by the introduction of the carbamate functionality. acs.orgtandfonline.com The strategic placement of substituents on both the imidazole (B134444) and pyridine rings plays a critical role in modulating their biological activity. acs.org

Beyond their antimitotic properties, imidazo[4,5-b]pyridine derivatives have been explored for a range of other therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. iiarjournals.orgnih.govmdpi.com The structural similarity of imidazo[4,5-b]pyridines to the adenine (B156593) nucleus has led to the investigation of their ability to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein. iiarjournals.org

Table 2: Key Imidazo[4,5-c] and [4,5-b]pyridine Carbamate Derivatives in Research

Compound Class Research Focus Noteworthy Aspects
Imidazo[4,5-c]pyridin-6-ylcarbamates Antimitotic Agents Investigated for their ability to interfere with cell division processes. acs.org
Imidazo[4,5-b]pyridin-5-ylcarbamates Antimitotic Agents, Anticancer Agents Studied for their potential to inhibit cell proliferation and as broader anticancer agents. acs.orgmdpi.com
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives Antimicrobial Agents Alkylation of this core structure has produced derivatives with activity against Gram-positive bacteria. mdpi.com
Imidazo[4,5-b]pyridin-2-one and Oxazolo[4,5-b]pyridin-2-one analogs Cancer Therapeutics Designed as potential angiogenesis inhibitors. google.com

Thiazolyl Carbamates

Thiazolyl carbamates represent another class of compounds where the carbamate moiety is attached to a thiazole (B1198619) ring, which in turn can be linked to a pyridine group. This combination of heterocyclic rings has been explored for various biological activities.

Research in this area has focused on the synthesis of novel thiazole derivatives and the evaluation of their antimicrobial properties. farmaciajournal.com For instance, a series of 4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles were synthesized and screened for their activity against several strains of bacteria and fungi. farmaciajournal.com The synthesis often starts with a Hantzsch reaction to form the thiazole ring, followed by modifications to introduce the carbamate or related functionalities. farmaciajournal.com

The versatility of the thiazole scaffold allows for the introduction of a wide range of substituents, enabling the fine-tuning of the compound's properties. For example, the synthesis of isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate highlights the complexity of molecules being developed in this class. bldpharm.com

Table 3: Examples of Thiazolyl Carbamates in Research

Compound Name/Class Research Area Synthetic Approach
4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles Antimicrobial Agents Synthesized via Hantzsch reaction followed by derivatization. farmaciajournal.com
Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate Medicinal Chemistry A complex derivative highlighting the synthetic possibilities. bldpharm.com
tert-Butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate Chemical Synthesis A building block for more complex molecules. aksci.com
tert-Butyl N-(1,3-Thiazol-2-yl)carbamate Chemical Synthesis A protected amine for use in multi-step syntheses. chemicalbook.com

Pyrrolo[2,3-b]pyridine Carbamates

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are another important class of heterocyclic compounds. The incorporation of a carbamate group onto this scaffold has led to the development of molecules with significant biological activities, particularly as kinase inhibitors.

A notable area of research involves the development of Janus kinase (JAK) inhibitors. For example, N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides have been designed as selective JAK1 inhibitors. sci-hub.se The synthesis of these compounds involves the coupling of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with various amines. sci-hub.se

Furthermore, other research has focused on the synthesis and biological evaluation of new sulfonamide and carbamate derivatives of 1H-pyrrolo[2,3-b]pyridine. researchgate.net Some of these compounds, such as 4-nitrophenyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate, have shown promising activity against the tobacco mosaic virus. researchgate.net The synthesis of these derivatives often involves the reaction of 7-azaindole (B17877) with different chloroformates.

Table 4: Research Highlights of Pyrrolo[2,3-b]pyridine Carbamates

Compound Name/Class Research Focus Key Findings
N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides JAK1-selective inhibitors The (S,S)-enantiomer of one derivative exhibited excellent potency and selectivity for JAK1. sci-hub.se
4-nitrophenyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate Antiviral activity Showed high inhibition against the tobacco mosaic virus. researchgate.net
tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate Drug discovery building block A versatile intermediate for the synthesis of novel pharmaceutical agents. chemshuttle.com
1,1-Dimethylethyl N-(1H-pyrrolo[2,3-b]pyridin-5-ylmethyl)carbamate Medicinal chemistry A scaffold with potential for interaction with biological targets. cymitquimica.com

Piperidine- and Piperazine-based Carbamate Analogs

Piperidine (B6355638) and piperazine (B1678402) rings are common structural motifs in medicinal chemistry, often used to improve solubility and pharmacokinetic properties. When incorporated into carbamate analogs of this compound, they can lead to compounds with a wide range of biological activities.

Research into piperidine-based derivatives has explored their potential as influenza virus inhibitors. nih.gov For instance, ethyl 4-(pyridin-4-ylthio)piperidine-1-carboxylate was synthesized and evaluated in this context. nih.gov The synthesis of these compounds often involves the reaction of a substituted piperidine with a suitable electrophile.

Piperazine-based carbamates have also been investigated for various therapeutic applications. For example, piperazine carbamates have been developed as modulators of monoacylglycerol lipase (B570770) (MAGL) and/or ABHD6, with potential applications in the treatment of pain. google.com The synthesis of these compounds can involve the reaction of a piperazine derivative with a suitable chloroformate or other activated carbonyl species.

Table 5: Piperidine- and Piperazine-based Carbamate Analogs in Research

Compound Name/Class Research Area Key Features
Ethyl 4-(pyridin-4-ylthio)piperidine-1-carboxylate Influenza virus inhibitors Combines a pyridine, piperidine, and carbamate moiety. nih.gov
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate Medicinal Chemistry A piperidine derivative with a substituted pyridine. drugbank.com
Piperazine carbamates MAGL and/or ABHD6 modulators Investigated for the treatment of pain. google.com
tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate hydrochloride Chemical Synthesis A building block for more complex molecules. bldpharm.com

Structure-Based Design of Novel Analogs

The development of novel analogs of this compound is increasingly guided by structure-based design principles. This approach utilizes the three-dimensional structures of target proteins to design molecules that can bind with high affinity and selectivity.

One example of this approach is the design of potent covalent Peroxisome Proliferator-Activated Receptor gamma (PPARγ) inverse-agonists. nih.govacs.org By understanding the binding interactions between existing ligands and the receptor, researchers can rationally design new compounds with improved properties. nih.govacs.org For instance, the introduction of an ethyl substitution on a ligand was shown to fit well into a niche formed between the receptor and a corepressor, leading to enhanced activity. nih.govacs.org

Similarly, structure-based design has been employed to develop inhibitors of bacterial nitric oxide synthase. acs.org This process involves the synthesis of a library of compounds and the evaluation of their binding to the target enzyme, often using techniques like X-ray crystallography to visualize the binding mode. The insights gained from these structural studies are then used to guide the design of the next generation of inhibitors.

The synthesis of these rationally designed analogs often involves multi-step sequences to construct the desired molecular architecture. nih.govacs.org The ability to selectively modify different parts of the molecule is crucial for optimizing its interaction with the target protein.

Future Directions and Translational Research Potential

Development of Preclinical Candidates

The progression from a promising hit compound to a preclinical candidate is a critical step in drug discovery. For derivatives of ethyl pyridin-4-ylcarbamate, this involves rigorous lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

Research into related aromatic carbamates has demonstrated a clear path for preclinical development. For instance, in the development of neuroprotective agents, a library of derivatives was synthesized to establish structure-activity relationships (SAR). nih.gov This process involved modifying the carbamate (B1207046) position, the benzylamine (B48309) group, and the pyridine (B92270) ring system to identify compounds with improved activity and reduced toxicity. nih.gov Analogs that retained significant protective activity at low micromolar concentrations were identified as promising leads. nih.gov

Similarly, the optimization of 4-aminopyridyl-based inhibitors for Trypanosoma cruzi CYP51 (TcCYP51) provides a blueprint for developing preclinical candidates. nih.gov Starting from a screening hit, researchers used structure-based design to develop compounds with low nanomolar binding affinity and significant activity against the parasite in cell-based assays. nih.gov A key aspect of this preclinical development was improving microsomal stability and ensuring selectivity against human CYP enzymes to minimize potential side effects. nih.gov The establishment of a scalable and efficient synthetic process is also crucial for producing the quantities of the compound needed for extensive preclinical evaluation and potential clinical trials. researchgate.net

Table 1: Preclinical Data on this compound Derivatives

Derivative ClassMolecular TargetKey Preclinical FindingsTherapeutic PotentialReference
Aromatic CarbamatesBcl-2, Autophagy PathwaysShowed neuroprotective activity by inducing the anti-apoptotic protein Bcl-2 and enhancing autophagy. Certain analogs retained activity at concentrations as low as 0.1 µM.Neurodegenerative Diseases nih.gov
4-Aminopyridyl-based InhibitorsTrypanosoma cruzi CYP51Optimized compounds achieved low nanomolar binding affinity to TcCYP51 and potent activity against T. cruzi amastigotes (EC50 = 14–18 nM). Showed improved microsomal stability and selectivity over human CYPs.Chagas Disease nih.gov
Pyrido[3,4-b]pyrazin-7-ylcarbamatesMicrotubulesDemonstrated potent antimitotic activity and antitumor effects in mouse models. Structure-activity studies identified key features for activity.Cancer nih.govnih.gov
N-(pyridin-4-yl)piperazine-1-carboxamideRho kinaseA novel Rho kinase inhibitor investigated for the treatment of central nervous system disorders. A scalable synthesis was developed.CNS Disorders researchgate.net

Exploration of New Therapeutic Areas

The this compound scaffold and its analogs have shown bioactivity relevant to a wide range of diseases, suggesting that future research could expand into new therapeutic applications.

Anticancer Activity: Pyridine derivatives have been investigated as antineoplastic agents. nih.gov Ring analogues of 1,2-dihydropyrido[3,4-b]pyrazin-7-ylcarbamates have been identified as potent antimitotic agents with antitumor activity. nih.govnih.gov More recently, derivatives of tetrahydropyrido[3,4-d]pyrimidine have been designed as novel inhibitors of KRAS-G12D, a key driver in many cancers. nih.gov The ongoing discovery of new cancer targets presents opportunities to screen this compound derivatives against a broader range of cancer-related proteins like kinases and signaling molecules. lgcstandards.com

Neurodegenerative and CNS Disorders: A significant area of exploration is in neurological diseases. google.com Aromatic carbamates have been developed that confer neuroprotection by inducing anti-apoptotic proteins and enhancing autophagy, a key cellular process implicated in neurodegeneration. nih.gov Furthermore, related structures are being pursued as Rho kinase inhibitors for central nervous system disorders. researchgate.net The potential for related carbamates to inhibit enzymes like acetylcholinesterase could also be relevant for diseases such as Alzheimer's.

Infectious Diseases: The successful development of 4-aminopyridyl-based inhibitors against the parasite Trypanosoma cruzi, the causative agent of Chagas disease, highlights a major opportunity in infectious disease research. nih.gov This success is based on targeting the parasite's sterol biosynthesis pathway, a strategy also used in antifungal drugs. nih.gov Indeed, carbamate derivatives of imidazoles have shown potent antifungal activity against Candida species, suggesting another potential therapeutic avenue. epa.gov

Anti-inflammatory and Analgesic Properties: Some carbamate compounds are known for their anti-inflammatory activity. drugbank.com Pyridine-based carbamates may exert anti-inflammatory effects by modulating the production of cytokines. Additionally, the inhibition of Fatty Acid Amide Hydrolase (FAAH) by related compounds suggests a potential role in pain management through the enhancement of endocannabinoid signaling.

Rational Drug Design Based on Mechanistic Insights

Future advancements in this compound research will heavily rely on rational drug design, which uses an understanding of the molecular target and mechanism of action to create more effective and specific drugs. u-strasbg.frmdpi.com

Structure-based drug design is a powerful approach that has already been applied successfully to this class of compounds. For example, in the development of anti-Chagas agents, the binding mode of an initial hit compound to the target enzyme TcCYP51 was analyzed. nih.gov This knowledge guided the synthesis of new analogs with modifications designed to improve interactions with the enzyme's active site, leading to a 100-fold increase in binding affinity. nih.gov X-ray crystallography and molecular docking are key tools in this process, allowing researchers to visualize how a compound fits into its target protein. nih.govacs.org

Ligand-based drug design is another valuable strategy, particularly when the 3D structure of the target is unknown. mdpi.com This method uses the structures of known active compounds to build a pharmacophore model, which defines the essential features required for bioactivity. mdpi.com This model can then be used to screen virtual libraries for new molecules with the potential to be active. rjraap.com Quantitative structure-activity relationship (QSAR) studies can further refine these models by correlating chemical structures with biological activities, helping to predict the potency of new designs. mdpi.compeerj.com

Challenges and Opportunities in this compound Research

Despite the significant potential, research on this compound and its derivatives faces several challenges that must be addressed to translate these compounds into clinical therapies.

Challenges:

Selectivity and Off-Target Effects: A primary challenge is ensuring that drug candidates are highly selective for their intended target. For example, when targeting a parasite enzyme like CYP51, it is crucial to achieve selectivity over the human orthologs to avoid toxicity. nih.gov

Pharmacokinetics and Drug Resistance: Poor metabolic stability, low solubility, and inadequate bioavailability can halt the development of otherwise promising compounds. gu.se Furthermore, as with many therapies, the potential for acquired drug resistance is a significant concern, particularly in cancer and infectious diseases. lgcstandards.com

Synthetic Complexity: The synthesis of complex derivatives can be challenging and costly, potentially hindering the exploration of a wide chemical space and the large-scale production required for clinical use. researchgate.net

Opportunities:

Versatile Scaffold: The this compound structure is a versatile starting point for accessing a wide range of biological activities. Its adaptability allows for fine-tuning of properties to meet the demands of different therapeutic targets.

Modern Drug Discovery Tools: Advances in computational chemistry, including AI-driven drug design and high-throughput virtual screening, offer powerful tools to overcome traditional challenges. rjraap.com These methods can accelerate the design-synthesis-test cycle and help predict potential liabilities early in the discovery process.

Unmet Medical Needs: The potential applications of these compounds in areas like Chagas disease, neurodegenerative disorders, and drug-resistant cancers address significant unmet medical needs. nih.govlgcstandards.com This provides a strong impetus for continued research and investment in this promising class of molecules.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the pyridine ring (δ 8.3–8.5 ppm for aromatic protons) and carbamate moiety (δ 4.2–4.4 ppm for ethyl CH₂) .
  • IR Spectroscopy : Confirm the presence of carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 195.1 for C₈H₁₀N₂O₂) .

Advanced : For polymorphic forms or crystallinity, pair XRD with DSC to detect amorphous vs. crystalline phases .

How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Q. Advanced

  • Cross-validation : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra. Use software like Gaussian or ORCA to model electronic environments .
  • Crystallographic refinement : Employ SHELXL (via SHELX suite) for single-crystal XRD analysis to resolve structural ambiguities .
  • Dynamic NMR : Investigate temperature-dependent spectral changes to identify conformational equilibria affecting data discrepancies .

Case Study : In a related pyridine-carbamate derivative, discrepancies in ¹³C NMR shifts were resolved by re-evaluating solvent effects (DMSO vs. CDCl₃) .

What experimental design considerations are critical when studying the biological activity of this compound against enzyme targets?

Q. Advanced

  • Target selection : Prioritize enzymes with conserved active sites (e.g., kinases, phosphatases) where carbamate groups act as electrophilic warheads .
  • Assay conditions : Use pH-controlled buffers (e.g., Tris-HCl, pH 7.4) to mimic physiological environments. Include positive controls (e.g., staurosporine for kinase inhibition).
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (Kd), while enzymatic IC50 values assess potency .

Pitfall Avoidance : Preclude false positives by testing for aggregation-based inhibition using detergent (e.g., 0.01% Triton X-100) .

What strategies are effective in optimizing the reaction conditions for synthesizing this compound to achieve high enantiomeric purity?

Q. Advanced

  • Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during carbamate formation.
  • Solvent engineering : Opt for chiral solvents (e.g., ethyl lactate) or ionic liquids to enhance enantioselectivity .
  • Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, with mobile phases like hexane/ethanol (90:10) .

Case Study : A thiazolo-pyridine carbamate achieved 98% enantiomeric excess (ee) using (S)-BINAP as a ligand in Pd-catalyzed coupling .

How should researchers address low reproducibility in this compound synthesis across different laboratories?

Q. Advanced

  • Standardized protocols : Document detailed reaction parameters (e.g., degassing steps, humidity control) to minimize variability .
  • Inter-lab validation : Share batches for cross-characterization via round-robin testing using NMR and LC-MS .
  • Machine learning : Train models on historical reaction data to predict optimal conditions (e.g., Bayesian optimization for catalyst screening) .

Example : Reproducibility issues in a related microsphere synthesis were resolved by standardizing emulsification speeds and temperatures .

What safety and handling protocols are essential for working with this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
  • Waste disposal : Neutralize carbamate residues with 10% NaOH before disposal .

Advanced : For large-scale synthesis, implement in-line FTIR monitoring to detect hazardous intermediates (e.g., isocyanates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.